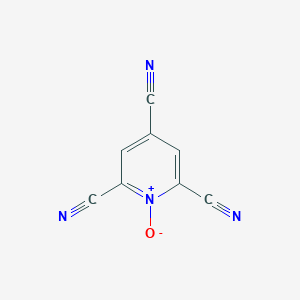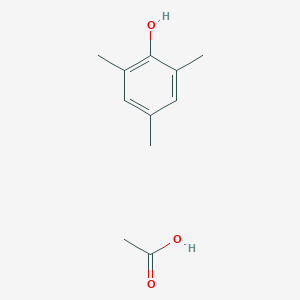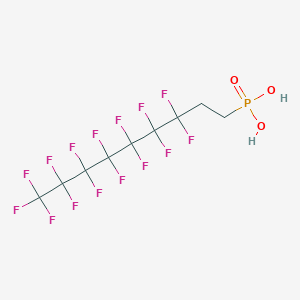
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid is a highly fluorinated organophosphorus compound. It is characterized by the presence of a long perfluorinated alkyl chain attached to a phosphonic acid group. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid typically involves the reaction of a perfluorinated alkyl iodide with a phosphonic acid derivative. One common method is the reaction of perfluorononyl iodide with triethyl phosphite under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or phosphine.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Phosphine oxides or phosphines.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound to investigate the bioaccumulation and toxicity of perfluorinated substances.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to interact with lipid membranes, making it a candidate for targeted drug delivery applications.
Industry
Industrially, this compound is used in the production of water and oil-repellent coatings. Its high resistance to chemical degradation makes it suitable for use in harsh environments, such as in the aerospace and automotive industries.
Mecanismo De Acción
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid involves its interaction with molecular targets through its fluorinated alkyl chain and phosphonic acid group. The fluorinated chain imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic surfaces. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
Compared to similar compounds, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononyl)phosphonic acid has a longer fluorinated alkyl chain, which enhances its hydrophobicity and thermal stability. The presence of the phosphonic acid group also provides unique chemical reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
23068-11-3 |
|---|---|
Fórmula molecular |
C9H6F15O3P |
Peso molecular |
478.09 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononylphosphonic acid |
InChI |
InChI=1S/C9H6F15O3P/c10-3(11,1-2-28(25,26)27)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1-2H2,(H2,25,26,27) |
Clave InChI |
XVQMYDZWOXOBMD-UHFFFAOYSA-N |
SMILES canónico |
C(CP(=O)(O)O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


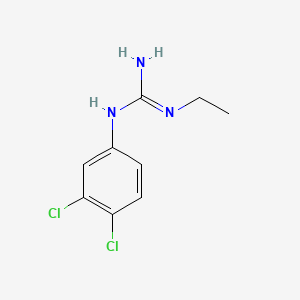
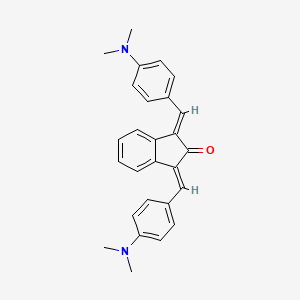
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)

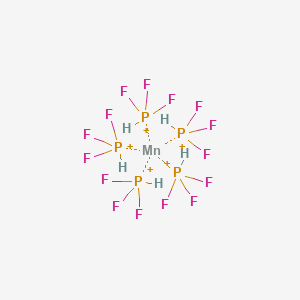

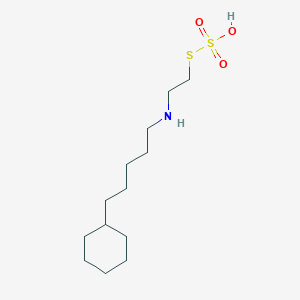
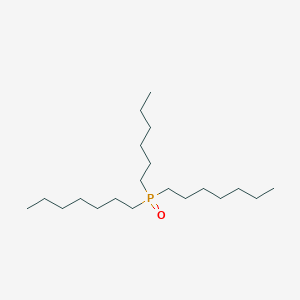


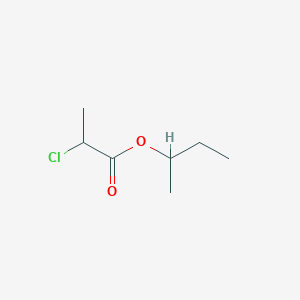
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
